

# Head-to-Head Comparison: Osimertinib (as YLT192) vs. Gefitinib

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## Compound of Interest

Compound Name: YLT192

Cat. No.: B13448686

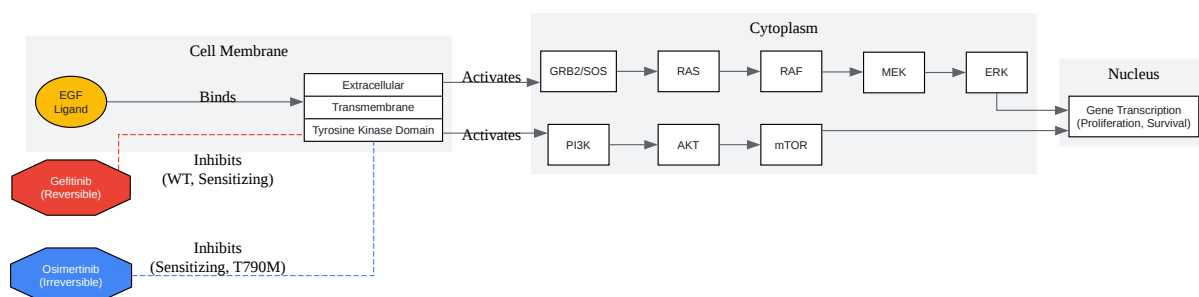
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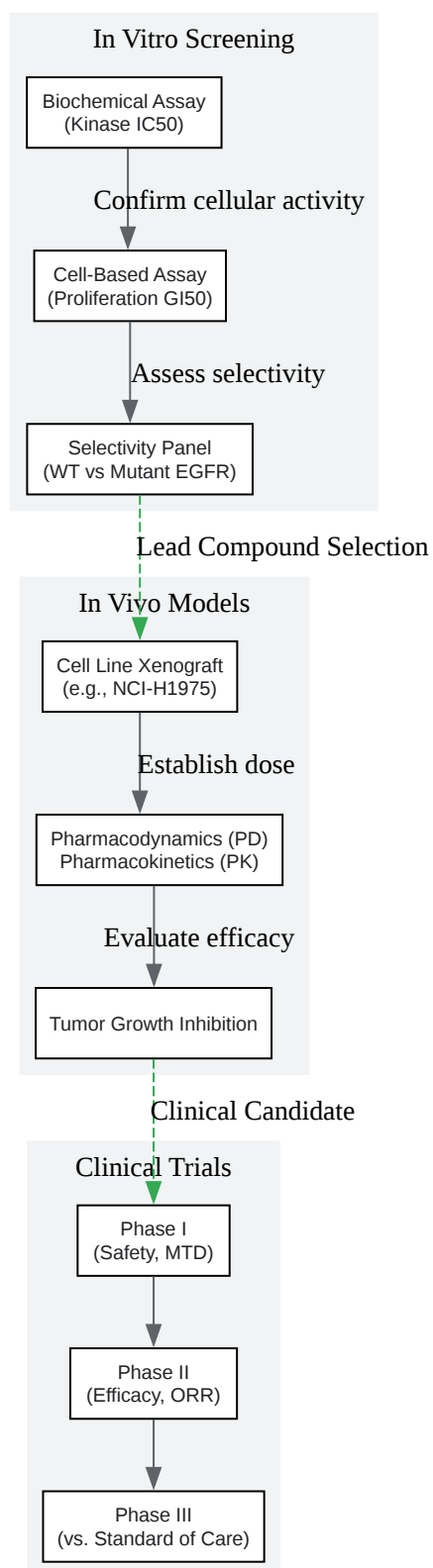
This guide provides a detailed comparison of Osimertinib and Gefitinib, focusing on their mechanism of action, selectivity, efficacy, and pharmacokinetic profiles, supported by experimental data and protocols.

## Mechanism of Action and Selectivity

Both Osimertinib and Gefitinib are tyrosine kinase inhibitors (TKIs) that target the epidermal growth factor receptor (EGFR). However, their binding mechanisms and selectivity differ significantly. Gefitinib is a reversible inhibitor that competes with ATP at the kinase domain of EGFR. Osimertinib, on the other hand, is an irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR.

This difference in binding contributes to Osimertinib's distinct selectivity profile. It is highly active against both common sensitizing EGFR mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, which is a common mechanism of resistance to first-generation EGFR TKIs like Gefitinib. Critically, Osimertinib shows significantly less activity against wild-type EGFR (EGFR-WT), which is associated with a lower incidence of side effects like skin rash and diarrhea compared to first-generation inhibitors.





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